Microhelenin C

Vue d'ensemble

Description

Applications De Recherche Scientifique

Cancer Treatment

Microhelenin C: has been identified as one of the compounds from Centipeda minima that can restrain the growth of HepG2 (hepatocellular carcinoma) cells . It does so by obstructing numerous signaling pathways, such as SCF E3 ligase , STAT3 , NF-κB , and PI3K/Akt . This suggests its potential application in developing novel cancer therapies.

Hair Growth Stimulation

Studies have shown that Microhelenin C is part of an extract that induces hair growth. It works by upregulating the transcript-level expression of Wnt5a , FZDR , and VEGF in human hair follicle dermal papilla cells (HFDPCs). This correlates with an increase in the expression of growth-related factors . Therefore, it could be used in treatments for hair regeneration and minimizing hair loss.

Drug Development and Safety

The safety profile of Microhelenin C is crucial for its application in any therapeutic area. Studies focusing on its toxicity and pharmacokinetics are necessary to ensure that it can be safely incorporated into drug development pipelines.

Each of these applications represents a field where Microhelenin C could have a significant impact. Ongoing research and clinical trials will further elucidate its potential and pave the way for its incorporation into various therapeutic strategies. The information provided here is based on the latest available research and should be used as a starting point for further investigation .

Mécanisme D'action

Target of Action

Microhelenin C is a sesquiterpene lactone . Its primary target is NF-κB , a transcription factor that plays a key role in inflammation and cancer . By inhibiting the activity of NF-κB, Microhelenin C can exert significant effects on cellular processes related to these conditions .

Mode of Action

Microhelenin C interacts with its target, NF-κB, by binding to it and inhibiting its activity . This interaction results in a decrease in the transcriptional activity of NF-κB, thereby reducing the expression of genes that are regulated by this transcription factor . These genes are often involved in processes related to inflammation and cancer, so their downregulation can have significant effects on these conditions .

Biochemical Pathways

The inhibition of NF-κB by Microhelenin C affects several biochemical pathways. NF-κB is involved in the regulation of immune responses, inflammation, and cell proliferation . Therefore, its inhibition can affect these processes and their downstream effects. For instance, the JAK/STAT signaling pathway, which plays a crucial role in inflammation and cell proliferation, can be affected .

Pharmacokinetics

Its molecular weight (34642) and molecular formula (C20H26O5) suggest that it may have good bioavailability

Result of Action

The inhibition of NF-κB by Microhelenin C leads to a decrease in the expression of genes involved in inflammation and cancer . This can result in a reduction in inflammation and a decrease in the proliferation of cancer cells . Therefore, Microhelenin C has significant antitumor activity .

Propriétés

IUPAC Name |

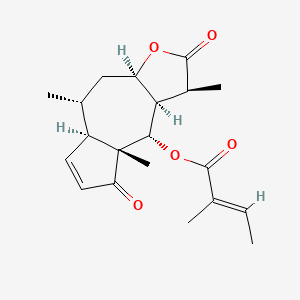

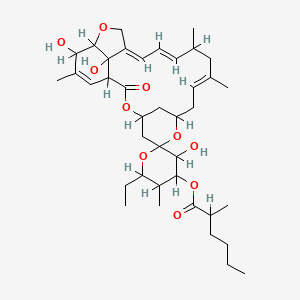

[(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-6-10(2)18(22)25-17-16-12(4)19(23)24-14(16)9-11(3)13-7-8-15(21)20(13,17)5/h6-8,11-14,16-17H,9H2,1-5H3/b10-6+/t11-,12+,13+,14-,16-,17+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPPZVXLWANEJJ-YFVRYKHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C2C(C(=O)OC2CC(C3C1(C(=O)C=C3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@@H]2[C@@H](C(=O)O[C@@H]2C[C@H]([C@H]3[C@]1(C(=O)C=C3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101306767 | |

| Record name | 11,13-Dihydrohelenalin tiglate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Microhelenin C | |

CAS RN |

63569-07-3 | |

| Record name | 11,13-Dihydrohelenalin tiglate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63569-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Microhelenin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063569073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,13-Dihydrohelenalin tiglate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Microhelenin C in reducing inflammation, and how does it affect cellular processes?

A1: [] Microhelenin C, a sesquiterpene lactone found in Centipeda minima extract (CMX), exhibits anti-inflammatory effects by inhibiting the JAK/STAT signaling pathway. This pathway plays a crucial role in mediating inflammatory responses triggered by cytokines such as IL-6 and IFN-γ. Specifically, Microhelenin C suppresses the phosphorylation of JAK1/2 and STAT1/3, effectively reducing the production of pro-inflammatory cytokines in macrophages. [] Moreover, in keratinocytes, Microhelenin C downregulates chemokine expression and inhibits cell proliferation induced by IL-6 and IFN-γ, further contributing to its anti-inflammatory effects. These findings suggest that Microhelenin C's ability to modulate the JAK/STAT pathway underlies its therapeutic potential for inflammatory skin conditions like psoriasis.

Q2: What other compounds are found alongside Microhelenin C in Helenium donianum, and how was Microhelenin C's structure determined?

A2: Besides Microhelenin C, Helenium donianum contains various other guaianolides like tenulin linifolin A, helenalin, its angelate, and 11α, 13-dihydrohelenalin senecioate. Additionally, two isomeric guaianolide glucosides and a lavandulol glucoside were also isolated. [] The structure of Microhelenin C, along with the other isolated compounds, was elucidated using high-field ¹H-NMR spectroscopy. [] This technique allowed researchers to determine the arrangement of hydrogen atoms within the molecule, providing crucial information for structural characterization.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

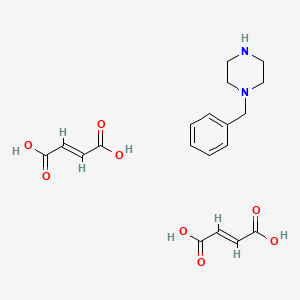

![(E)-But-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine;(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1236220.png)

![4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(3-ethylphenyl)benzamide](/img/structure/B1236235.png)